molecular formula C11H8ClNO3 B13928509 3-Chloro-2-oxo-3-(3-cyano-phenyl)-propionic acid methyl ester

3-Chloro-2-oxo-3-(3-cyano-phenyl)-propionic acid methyl ester

Cat. No.: B13928509
M. Wt: 237.64 g/mol
InChI Key: XFIXSCPQRFKADS-UHFFFAOYSA-N
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Description

3-Chloro-2-oxo-3-(3-cyano-phenyl)-propionic acid methyl ester is an organic compound that belongs to the class of alpha-keto esters. These compounds are characterized by the presence of a keto group (C=O) adjacent to an ester group (COOR). The compound’s structure includes a chloro substituent, a cyano group, and a phenyl ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-oxo-3-(3-cyano-phenyl)-propionic acid methyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzaldehyde, malonic acid, and methyl cyanoacetate.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium ethoxide, to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:

    Catalytic Processes: Using catalysts to enhance reaction rates and selectivity.

    Automated Systems: Employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-oxo-3-(3-cyano-phenyl)-propionic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to an alcohol group.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Sodium methoxide (NaOCH3), potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives.

Scientific Research Applications

3-Chloro-2-oxo-3-(3-cyano-phenyl)-propionic acid methyl ester has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-oxo-3-(3-cyano-phenyl)-propionic acid methyl ester involves its interaction with molecular targets and pathways. The compound may act by:

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

    Receptor Binding: Binding to receptors and modulating their activity.

    Signal Transduction: Affecting signal transduction pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-oxo-3-phenyl-propionic acid methyl ester: Lacks the cyano group.

    2-Oxo-3-(3-cyano-phenyl)-propionic acid methyl ester: Lacks the chloro substituent.

    3-Cyano-2-oxo-3-(3-chloro-phenyl)-propionic acid methyl ester: Different positioning of the cyano and chloro groups.

Uniqueness

3-Chloro-2-oxo-3-(3-cyano-phenyl)-propionic acid methyl ester is unique due to the presence of both chloro and cyano substituents on the phenyl ring, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C11H8ClNO3

Molecular Weight

237.64 g/mol

IUPAC Name

methyl 3-chloro-3-(3-cyanophenyl)-2-oxopropanoate

InChI

InChI=1S/C11H8ClNO3/c1-16-11(15)10(14)9(12)8-4-2-3-7(5-8)6-13/h2-5,9H,1H3

InChI Key

XFIXSCPQRFKADS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)C(C1=CC=CC(=C1)C#N)Cl

Origin of Product

United States

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